Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a fluorophenyl group, a methoxyethyl group, and a carbamoyl benzoate moiety
Properties
IUPAC Name |
methyl 4-[[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-16(14-4-3-5-15(19)10-14)11-20-17(21)12-6-8-13(9-7-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMYYHZCDTAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 4-carbamoylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(4-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(3-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(3-fluorophenyl)-2-ethoxyethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the methoxyethyl group. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Biological Activity
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate, also known by its CAS number 1798037-94-1, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H18FNO4
- Molecular Weight : 331.34 g/mol
- Chemical Structure : The compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a methoxyethyl group and a fluorophenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive activity. In animal models, it has been shown to reduce pain responses induced by acetic acid injections, suggesting its potential as an analgesic agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a mechanism through which it may exert anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Study 1: Analgesic Activity in Rodent Models
A study conducted on male BALB/c mice assessed the analgesic properties of the compound. The mice were divided into groups receiving either the test compound or a control substance. The results indicated a significant reduction in pain responses in the treated group compared to controls, supporting its use as an analgesic agent .
Study 2: Inhibition of Cytokine Production
In vitro assays using macrophage cell lines revealed that this compound inhibited the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This underscores its potential utility in managing inflammatory diseases .
Absorption and Distribution
Pharmacokinetic studies suggest that this compound is well absorbed when administered orally, with peak plasma concentrations reached within 30 minutes post-administration. The compound exhibits a half-life conducive for therapeutic use.
Metabolism and Excretion
The metabolism pathway involves hepatic enzymes, leading to various metabolites that may also exhibit biological activity. Excretion occurs primarily via renal pathways.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C18H18FNO4 |
| Molecular Weight | 331.34 g/mol |
| Antinociceptive Activity | Significant reduction in pain response in rodent models |
| Anti-inflammatory Activity | Inhibition of TNF-alpha and IL-6 production |
| Peak Plasma Concentration | ~30 minutes post-administration |
| Half-Life | Suitable for therapeutic use |
Q & A
What are the primary synthetic routes for Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate, and how can reaction yields be optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including carbamoyl coupling and ester deprotection. For example, a related compound was synthesized using Method IIIC (carbodiimide-mediated coupling) followed by benzyl ester deprotection (Method VII: catalytic hydrogenation) and subsequent acid activation (Method IIIA: HATU/DIPEA) . To optimize yields:
- Control reaction conditions: Use anhydrous solvents, inert atmosphere, and monitor intermediates via LCMS .
- Purification: Employ reverse-phase HPLC (e.g., YMC-Actus Triart C18 column) with acetonitrile/water gradients .
How is the stereochemical integrity of this compound validated during structural characterization?
Level: Basic
Answer:
Stereochemical validation requires:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles .
- Stereochemical analysis: Apply PROCHECK to assess Ramachandran plots and torsion angles, ensuring <5% outliers .
- NMR spectroscopy: Compare H-C HSQC and NOESY to confirm spatial proximity of fluorophenyl and methoxy groups .
How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Level: Advanced
Answer:
Discrepancies (e.g., IR/Raman shifts or NMR chemical shifts) arise from solvent effects or conformational flexibility. Mitigation strategies:
- DFT calculations: Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets and simulate spectra in explicit solvent models (e.g., PCM) .
- Experimental validation: Cross-check with 2D NMR (e.g., F-H HOESY) to confirm fluorine-environment interactions .
What methodologies are recommended for assessing biological activity and target engagement?
Level: Advanced
Answer:
- HDAC inhibition assays: Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) to measure IC values in neuroblastoma cell lines .
- PROTAC design: Incorporate the compound as a warhead linked to E3 ligase ligands (e.g., thalidomide analogs) and validate degradation via Western blot (e.g., HDAC8 levels) .
- Binding affinity studies: Perform SPR or ITC to quantify interactions with targets like benzo[d]thiazole-containing enzymes .
How can catalytic cross-coupling reactions be integrated into derivative synthesis?
Level: Advanced
Answer:
- Palladium-catalyzed couplings: For example, use tris(dibenzylideneacetone)dipalladium with xantphos ligand for Suzuki-Miyaura couplings of iodinated intermediates .
- Optimization: Maintain 85°C in DMF under nitrogen, with lithium chloride as an additive to enhance reactivity .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Storage: Store in airtight containers at 2–8°C, away from light and moisture .
- Spill management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
How can researchers differentiate this compound’s bioactivity from structurally similar analogs?
Level: Advanced
Answer:
- SAR studies: Compare substituent effects (e.g., 3-fluorophenyl vs. naphthalene in HDAC inhibition) using IC ratios .
- Metabolic profiling: Incubate with liver microsomes and analyze via LC-HRMS to identify unique metabolites (e.g., demethylated esters) .
What strategies are effective for scaling up synthesis without compromising purity?
Level: Advanced
Answer:
- Flow chemistry: Implement continuous-flow reactors for carbamoyl coupling steps to reduce side reactions .
- Crystallization control: Use anti-solvent precipitation (e.g., water in DCM) with seed crystals to enhance polymorph purity .
How can computational tools predict this compound’s reactivity in novel reactions?
Level: Advanced
Answer:
- Reactivity descriptors: Calculate Fukui indices (e.g., using Gaussian 16) to identify nucleophilic/electrophilic sites .
- MD simulations: Simulate solvent-accessible surfaces to predict ester hydrolysis rates under acidic/basic conditions .
What analytical techniques are most reliable for quantifying trace impurities?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
